molecular formula C25H26ClFN4O3 B2759095 N1-(4-chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-07-0

N1-(4-chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No. B2759095
CAS RN: 877632-07-0
M. Wt: 484.96
InChI Key: LAGSCDPSFQEQRH-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H26ClFN4O3 and its molecular weight is 484.96. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide derivatives have been identified as effective ligands for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process enables the coupling of a broad range of (hetero)aryl bromides with various amines at low temperatures, indicating potential utility in the synthesis of pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Novel Derivative Synthesis and Evaluation

The synthesis and pharmacological evaluation of novel 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds have been conducted, showcasing significant antidepressant and antianxiety activities. These findings suggest the relevance of furan and piperazine derivatives in developing new therapeutic agents (Kumar et al., 2017).

Imaging Applications

A study developed a radioligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), indicating its potential in neuroinflammation imaging and neurodegenerative diseases research. This compound, featuring a piperazine and fluorophenyl structure, showcases the application of such molecules in diagnostic imaging (Lee et al., 2022).

Antimicrobial Activity

Derivatives containing piperazine and fluoro-substituted phenyl rings have demonstrated potent antimicrobial activity, indicating their potential in developing new antimicrobial agents. The study highlights the synthesis and activity evaluation of such compounds against various microbial strains (Mishra & Chundawat, 2019).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClFN4O3/c26-19-5-3-18(4-6-19)16-28-24(32)25(33)29-17-22(23-2-1-15-34-23)31-13-11-30(12-14-31)21-9-7-20(27)8-10-21/h1-10,15,22H,11-14,16-17H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGSCDPSFQEQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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